4'-Nitro-2-phenylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

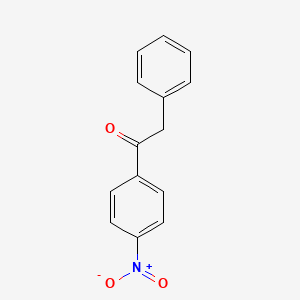

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRIWTMLSQASGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446900 | |

| Record name | 4'-NITRO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-84-4 | |

| Record name | 4'-NITRO-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 4'-Nitro-2-phenylacetophenone?

An In-depth Technical Guide to the Physicochemical Properties of 4'-Nitro-2-phenylacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 3769-84-4) is an aromatic ketone featuring a nitro-substituted phenyl ring and a benzyl substituent adjacent to the carbonyl group.[1][2] While its direct experimental data is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a synthetic intermediate. This guide provides a comprehensive analysis of its core physical and chemical properties. By leveraging established principles of physical organic chemistry and drawing comparisons with well-characterized structural analogs, we will project its expected characteristics, including spectroscopic signatures and thermal properties. Furthermore, this document outlines a robust, self-validating experimental workflow for the definitive characterization of this and similar novel compounds, ensuring scientific integrity and reproducibility.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.

Chemical Identifiers

| Property | Value | Source |

| CAS Number | 3769-84-4 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO₃ | [1][2] |

| Molecular Weight | 241.24 g/mol | [1][2] |

| IUPAC Name | 1-(4-nitrophenyl)-2-phenylethan-1-one | [2] |

Molecular Structure

The structure of this compound incorporates three key functional regions:

-

A p-nitrophenyl ketone core, which significantly influences the molecule's electronic properties and reactivity.

-

An α-phenyl group , which introduces steric bulk and additional aromatic character.

-

A methylene bridge (-CH₂-) connecting the carbonyl group and the α-phenyl ring.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Direct experimental values for this compound are scarce. However, we can reliably predict its properties by analyzing its structure and comparing it to well-documented analogs like 4'-Nitroacetophenone (CAS 100-19-6) and 4'-Phenylacetophenone (CAS 92-91-1).

| Property | 4'-Nitroacetophenone (Analog 1) | 4'-Phenylacetophenone (Analog 2) | This compound (Predicted) | Justification for Prediction |

| Appearance | Yellow crystalline powder[3] | White to yellow powder | Pale yellow to yellow crystalline solid | The nitrophenyl moiety typically imparts a yellow color. The increased molecular weight and aromaticity suggest a solid state at room temperature. |

| Melting Point | 75-81 °C[4] | 118-125 °C | >125 °C | The addition of the bulky α-phenyl group to the 4'-nitroacetophenone structure will likely increase crystal lattice energy and molecular weight, leading to a significantly higher melting point than both analogs. |

| Boiling Point | 202 °C (lit.)[5][6] | 168 °C (at 8.0 hPa)[7] | >202 °C (at atm. pressure) | Increased molecular weight and polarity due to the nitro group would raise the boiling point compared to non-nitrated analogs. It will be higher than 4'-nitroacetophenone due to the additional phenyl ring. |

| Solubility | Insoluble in water; Soluble in hot ethanol, ether, benzene[5][6] | 0.096 g/L in water (25°C)[7] | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Chloroform) | The molecule is large and predominantly nonpolar, ensuring water insolubility. The polar ketone and nitro groups will confer solubility in a range of common organic solvents. |

Predicted Spectroscopic Profile

The unique electronic and structural features of this compound should give rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions corresponding to its key functional groups:

-

C=O (Ketone) Stretch: A strong, sharp peak expected around 1690-1710 cm⁻¹ . Conjugation with the nitrophenyl ring will shift this to a slightly lower wavenumber.

-

N-O (Nitro) Asymmetric Stretch: A strong peak expected around 1515-1550 cm⁻¹ .

-

N-O (Nitro) Symmetric Stretch: A medium to strong peak expected around 1340-1370 cm⁻¹ .

-

C-H (Aromatic) Stretch: Peaks appearing just above 3000 cm⁻¹ .

-

C=C (Aromatic) Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should be highly informative:

-

Methylene Protons (-CH₂-) : A singlet appearing around 4.2-4.5 ppm . The deshielding is due to the adjacent carbonyl and phenyl groups.

-

α-Phenyl Protons : A multiplet integrating to 5 protons in the 7.2-7.4 ppm region.

-

Nitrophenyl Protons : Two distinct doublets are expected due to the para-substitution pattern. The protons ortho to the electron-withdrawing nitro group will be downfield (around 8.3 ppm ), while the protons ortho to the ketone will be slightly upfield (around 8.1 ppm ).

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O) : Expected to be significantly downfield, around 195-198 ppm .

-

Methylene Carbon (-CH₂-) : Expected around 45-50 ppm .

-

Aromatic Carbons : A complex set of signals between 120-155 ppm . The carbon bearing the nitro group will be one of the most downfield aromatic signals.

-

Experimental Characterization Workflow

To empirically validate the predicted properties and ensure the identity and purity of a synthesized batch of this compound, a systematic, multi-technique approach is required. This workflow serves as a self-validating system, where each step confirms the findings of the previous one.

Caption: A logical workflow for the synthesis and characterization of novel compounds.

Step-by-Step Protocol:

-

Synthesis and Purification:

-

Synthesize the target compound via an appropriate method (e.g., Friedel-Crafts acylation followed by α-phenylation or related cross-coupling strategies).

-

Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) until a single spot is observed by TLC.

-

-

Structural Verification via Spectroscopy:

-

Mass Spectrometry (MS): Dissolve a small sample in a suitable solvent (e.g., acetonitrile) and analyze via ESI-MS or GC-MS. The primary objective is to confirm the molecular ion peak corresponding to the calculated molecular weight (241.24 g/mol ).

-

NMR Spectroscopy: Prepare a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The spectra must be consistent with the predicted chemical shifts, integration values, and splitting patterns.

-

-

Purity and Physical Property Determination:

-

High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient). The goal is to obtain a single, sharp peak, confirming purity (ideally >98%).

-

Melting Point Analysis: Use a calibrated melting point apparatus to determine the melting range. A sharp, narrow range (e.g., < 2 °C) is indicative of high purity.

-

FTIR Spectroscopy: Acquire an IR spectrum (e.g., using a KBr pellet or ATR). Confirm the presence of the key vibrational bands as predicted.

-

Conclusion

This compound is a molecule whose properties can be confidently predicted based on well-understood chemical principles and data from structural analogs. It is anticipated to be a high-melting, yellow crystalline solid, insoluble in water but soluble in common organic solvents. Its spectroscopic profile is expected to show characteristic signals for its ketone, nitro, and dual aromatic functionalities. While these predictions provide a strong foundation for researchers, they must be substantiated through the rigorous, multi-step experimental workflow detailed herein. Such validation is critical for ensuring the reliability of any subsequent use of this compound in research and development.

References

-

NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Available from: [Link]

-

Stenutz. 4'-nitroacetophenone. Available from: [Link]

-

Pharmaffiliates. CAS No : 100-19-6| Chemical Name : 4'-Nitroacetophenone. Available from: [Link]

-

Chemsrc. 4-Nitroacetophenone | CAS#:100-19-6. Available from: [Link]

-

SpectraBase. 4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubChem. p-Nitroacetophenone | C8H7NO3 | CID 7487. National Institutes of Health. Available from: [Link]

-

NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. National Institutes of Health. Available from: [Link]

-

Wikipedia. 4-Nitrophenol. Available from: [Link]

-

PubChem. 4'-Nitroacetophenone 4-nitrophenylhydrazone | C14H12N4O4 | CID 5718061. National Institutes of Health. Available from: [Link]

-

PubChem. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791. National Institutes of Health. Available from: [Link]

-

IndiaMART. 4-Phenylacetophenone for Synthesis Industrial Lab Chemicals at Best Price. Available from: [Link]

-

NIST. 4'-(2-Methylpropyl)acetophenone. NIST Chemistry WebBook. Available from: [Link]

-

ChemBK. 4-Phenylacetophenone. Available from: [Link]

Sources

- 1. This compound | 3769-84-4 [m.chemicalbook.com]

- 2. This compound | 3769-84-4 [amp.chemicalbook.com]

- 3. A13877.18 [thermofisher.com]

- 4. 4'-nitroacetophenone [stenutz.eu]

- 5. 4-Nitroacetophenone CAS#: 100-19-6 [m.chemicalbook.com]

- 6. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]

- 7. 4-Phenylacetophenone for Synthesis Industrial Lab Chemicals at Best Price [alphachemikaindia.com]

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4'-Nitro-2-phenylacetophenone

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic compounds is paramount. 4'-Nitro-2-phenylacetophenone is a derivative of acetophenone featuring a nitro functional group and a benzyl substituent, making it a valuable scaffold in synthetic chemistry. Its chemical properties and potential biological activities are intrinsically linked to its molecular structure. This guide provides a comprehensive analysis of this compound using a multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers and drug development professionals.

The structural confirmation of a synthesized molecule is a self-validating process; each piece of spectroscopic data must logically support the others to build an unassailable structural hypothesis. This document will walk through the interpretation of each technique, culminating in a unified confirmation of the structure of this compound.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The strong electron-withdrawing nature of the nitro and carbonyl groups, combined with the influence of two aromatic rings, results in a distinct and predictable spectrum for this compound.

The interpretation is based on synthesizing data from its structural precursors: 4'-nitroacetophenone and 2-phenylacetophenone.[1][2]

-

Aromatic Protons (AA'BB' System): The protons on the 4'-nitrophenyl ring (H-2', H-3', H-5', H-6') form a classic AA'BB' system due to the strong para-substituent. The protons ortho to the nitro group (H-3', H-5') are shifted significantly downfield due to the nitro group's powerful deshielding effect. The protons ortho to the carbonyl group (H-2', H-6') are also downfield, appearing as a distinct doublet.

-

Aromatic Protons (Multiplet): The five protons on the unsubstituted 2-phenyl ring (H-2" to H-6") are less affected by the electron-withdrawing groups and will appear as a complex multiplet further upfield, typical for a monosubstituted benzene ring.[1]

-

Methylene Protons (Singlet): The two protons of the methylene bridge (-CH₂-) are adjacent to both a carbonyl group and a phenyl ring. They are chemically equivalent and have no adjacent protons, thus appearing as a sharp singlet. Their position is downfield due to the deshielding effect of the adjacent carbonyl.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.30 | Doublet | 2H | H-3', H-5' | Ortho to electron-withdrawing NO₂ group; strong deshielding. |

| ~ 8.15 | Doublet | 2H | H-2', H-6' | Ortho to electron-withdrawing C=O group. |

| ~ 7.20 - 7.40 | Multiplet | 5H | H-2", H-3", H-4", H-5", H-6" | Protons of the unsubstituted phenyl ring. |

| ~ 4.30 | Singlet | 2H | -CH₂- | Adjacent to C=O and phenyl group; no coupling. |

Typical Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Parameters: Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1.0 seconds, and an acquisition time of 2-3 seconds. Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete accounting of the carbon skeleton.

The interpretation leverages spectral data from related acetophenones.[3][4][5]

-

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is significantly deshielded and appears furthest downfield, typically above 190 ppm.

-

Aromatic Carbons: The molecule contains 12 aromatic carbons. Due to symmetry in the 2-phenyl ring and the para-substituted ring, fewer than 12 signals are expected. The carbon bearing the nitro group (C-4') is highly deshielded, while the ipso-carbons (C-1', C-1") and the carbonyl-attached carbon (C-1') also show distinct downfield shifts.

-

Methylene Carbon: The methylene carbon (-CH₂-) signal appears in the aliphatic region, shifted downfield by the adjacent carbonyl and phenyl groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 195.5 | C=O | Ketone carbonyl carbon, deshielded. |

| ~ 150.5 | C-4' | Aromatic carbon attached to the NO₂ group. |

| ~ 141.0 | C-1' | Quaternary carbon, deshielded by C=O and attached to the nitrated ring. |

| ~ 134.0 | C-1" | Quaternary carbon of the 2-phenyl ring. |

| ~ 129.5 | C-2", C-6" | Phenyl ring carbons. |

| ~ 129.0 | C-2', C-6' | Carbons ortho to the carbonyl group. |

| ~ 128.8 | C-3", C-5" | Phenyl ring carbons. |

| ~ 127.5 | C-4" | Phenyl ring carbon. |

| ~ 124.0 | C-3', C-5' | Carbons ortho to the NO₂ group. |

| ~ 45.5 | -CH₂- | Methylene bridge carbon, deshielded by adjacent groups. |

Typical Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be used if necessary.

-

Acquisition: Acquire the spectrum on a 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer using a proton-decoupled pulse sequence.

-

Parameters: Employ a standard pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2.0 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

The expected spectrum for this compound is dominated by strong absorptions from the nitro and carbonyl groups.

-

C=O Stretch: The carbonyl (ketone) group conjugated with the aromatic ring will produce a very strong and sharp absorption band. Conjugation lowers the frequency compared to a simple aliphatic ketone.

-

N-O Stretches: The nitro group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch and a symmetric stretch. Their positions are indicative of an aromatic nitro compound.[6]

-

C-H Stretches: The spectrum will show C-H stretching vibrations for both sp² (aromatic) and sp³ (aliphatic) hybridized carbons. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations appear as a series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (sp²) |

| ~ 2950 - 2850 | Weak | C-H Stretch | Aliphatic (sp³) |

| ~ 1690 | Strong, Sharp | C=O Stretch | Conjugated Ketone |

| ~ 1600, 1585, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1525 | Strong | Asymmetric N-O Stretch | Aromatic Nitro |

| ~ 1345 | Strong | Symmetric N-O Stretch | Aromatic Nitro |

Typical Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Parameters: Co-add 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Processing: The resulting transmittance or absorbance spectrum is displayed directly.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. When the molecule is ionized, the resulting molecular ion can break apart into smaller, characteristic fragment ions.

The molecular formula of this compound is C₁₄H₁₁NO₃, giving it a molecular weight of approximately 241.24 g/mol . The mass spectrum is predicted by considering the fragmentation of its constituent parts.[7][8][9]

-

Molecular Ion (M⁺•): A peak at m/z = 241 corresponding to the intact molecular ion is expected.

-

Base Peak (α-Cleavage): The most likely fragmentation is alpha-cleavage of the bond between the carbonyl group and the methylene bridge. This would form the highly stable 4-nitrobenzoyl cation, which would be the base peak.

-

Other Key Fragments: Loss of the benzyl radical from the molecular ion would also lead to the 4-nitrobenzoyl cation. Cleavage on the other side of the carbonyl is less likely. Another important fragmentation pathway involves the benzyl portion, which can form the tropylium ion.

Predicted Key Fragments in EI-Mass Spectrum

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₄H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |

| 150 | [O₂N-C₆H₄-CO]⁺ | α-cleavage, loss of benzyl radical (•CH₂C₆H₅) |

| 120 | [O₂N-C₆H₄]⁺ | Loss of CO from the 4-nitrobenzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Caption: Key Fragmentation Pathways for this compound.

Typical Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion: A Unified Structural Confirmation

The power of modern analytical chemistry lies in the synergistic use of multiple spectroscopic techniques. For this compound, each method provides a unique and essential piece of the structural puzzle:

-

Mass Spectrometry establishes the molecular weight at 241 g/mol and reveals key structural motifs like the 4-nitrobenzoyl (m/z 150) and benzyl (m/z 91) units.

-

IR Spectroscopy unequivocally confirms the presence of the critical ketone (C=O, ~1690 cm⁻¹) and aromatic nitro (NO₂, ~1525 & ~1345 cm⁻¹) functional groups.

-

¹³C NMR provides a complete census of the carbon skeleton, confirming 14 unique carbons and identifying the downfield carbonyl carbon (~195.5 ppm).

-

¹H NMR maps the proton environment, showing the characteristic patterns of a para-substituted nitrophenyl ring, a monosubstituted phenyl ring, and the diagnostic methylene singlet (~4.30 ppm) that bridges these two moieties.

Together, these data points form a consistent and mutually reinforcing dataset that unambiguously confirms the identity and structure of this compound. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

PubChem. p-Nitroacetophenone. National Center for Biotechnology Information. [Link]

-

NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Organic & Biomolecular Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Phenylacetophenone. National Center for Biotechnology Information. [Link]

-

NIST. Acetophenone, 4'-nitro- IR Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. Acetophenone, 4'-nitro- UV/Visible spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]

-

SpectraBase. 2-Phenylacetophenone Mass Spectrum (GC). [Link]

-

University of Colorado Boulder. Mass spectral interpretation. [Link]

Sources

- 1. 2-Phenylacetophenone(451-40-1) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Nitroacetophenone(100-19-6) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Phenylacetophenone(451-40-1) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 4-Nitroacetophenone(100-19-6) 13C NMR [m.chemicalbook.com]

- 6. 4-Nitroacetophenone(100-19-6) MS spectrum [chemicalbook.com]

- 7. 2-Phenylacetophenone | C14H12O | CID 9948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. asdlib.org [asdlib.org]

Chemical reactivity of the benzylic position in 4'-Nitro-2-phenylacetophenone

An In-Depth Technical Guide to the Chemical Reactivity of the Benzylic Position in 4'-Nitro-2-phenylacetophenone

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity inherent to the benzylic position of this compound. This molecule serves as a valuable scaffold in medicinal chemistry and organic synthesis due to its multiple, electronically distinct functional groups. We will dissect the electronic landscape of the molecule, focusing on how the interplay between the electron-withdrawing nitro and carbonyl groups dictates the reactivity of the benzylic methylene bridge. This guide will explore the primary reaction pathways—enolate-mediated substitutions, radical halogenations, and oxidations—providing both mechanistic insights and field-proven experimental protocols. Furthermore, we will address the crucial aspect of chemoselectivity, offering strategies for targeting the benzylic position while preserving the integrity of the nitro and carbonyl functionalities, or vice-versa. The content herein is grounded in established chemical principles and supported by authoritative references to empower researchers in the strategic functionalization of this versatile chemical entity.

Introduction: A Molecule of Competing Reactivities

This compound is a ketone featuring a complex electronic architecture. Its structure is characterized by a benzylic methylene group (—CH₂—) positioned between a phenyl ring and a carbonyl group, which is in turn attached to a para-nitrophenyl moiety. The benzylic position is a site of significant interest in organic synthesis because of its inherent reactivity, which is a result of the ability of the adjacent phenyl ring to stabilize reaction intermediates through resonance.[1][2][3] The functionalization of such C(sp³)–H bonds is a powerful strategy for building molecular complexity, particularly in the development of pharmaceutical agents.[4][5]

The unique challenge and opportunity presented by this compound lie in the profound influence of its peripheral functional groups. The carbonyl group and the para-nitro group are both potent electron-withdrawing groups. Their combined influence dramatically modulates the reactivity of the entire molecule, particularly the benzylic C-H bonds, making them susceptible to a variety of transformations. This guide will illuminate the principles governing this reactivity and provide a practical framework for its strategic manipulation.

Caption: Key reactive centers in this compound.

The Electronic Landscape: Activating the Benzylic Position

The reactivity of the benzylic C-H bonds in this compound is not merely a consequence of their position next to a phenyl ring. It is significantly amplified by the adjacent carbonyl group.

-

Acidity and Enolate Formation: The primary effect of the carbonyl group is the pronounced acidification of the benzylic protons. The electron-withdrawing nature of the C=O group stabilizes the conjugate base—the enolate—through resonance, delocalizing the negative charge onto the electronegative oxygen atom.[6][7] This makes enolate formation a highly favorable and dominant reaction pathway under basic conditions. Unlike unsymmetrical ketones which can form kinetic and thermodynamic enolates, this compound can only form one enolate regioisomer from its benzylic position.[8]

-

Radical Stability: For radical-mediated reactions, the stability of the intermediate is paramount. The benzylic radical formed by homolytic cleavage of a C-H bond is stabilized by delocalization of the unpaired electron into the π-system of the adjacent phenyl ring.[3][9] This inherent stability makes the benzylic position a prime target for radical reactions like halogenation.

Key Reaction Pathways at the Benzylic Position

Enolate-Mediated Reactions

The most direct consequence of the acidic benzylic protons is the facility of enolate formation. This enolate is a potent carbon nucleophile, opening the door to a wide array of C-C bond-forming reactions.[7][10]

Caption: General workflow for enolate-mediated benzylic functionalization.

Causality in Experimental Design: The choice of base is critical. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is employed.[10] Weaker bases like alkoxides can also be used, but they establish an equilibrium with only a small concentration of the enolate present at any time.[10] The reaction is typically run at low temperatures (e.g., -78 °C) to prevent undesired side reactions.

Protocol 1: Benzylic Alkylation via Enolate Formation

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of LDA (1.1 eq) in THF is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.

-

Alkylation: The alkylating agent (e.g., methyl iodide, 1.2 eq) is added dropwise. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Radical-Mediated Bromination

Free-radical bromination is a highly selective method for functionalizing the benzylic position.[9] The reagent of choice is N-Bromosuccinimide (NBS), which serves as a source for a constant, low concentration of bromine (Br₂), favoring the radical pathway over electrophilic aromatic substitution.[11][12]

Mechanism Rationale: The reaction is initiated by light (hν) or a radical initiator (e.g., AIBN or benzoyl peroxide), which causes homolytic cleavage of the N-Br bond in NBS or the initiator itself.[9] The resulting bromine radical abstracts a hydrogen atom from the most reactive position—the benzylic carbon—to form a resonance-stabilized benzylic radical.[3] This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, propagating the chain reaction.[9][13]

Caption: Radical chain mechanism for benzylic bromination with NBS.

Protocol 2: Benzylic Bromination with NBS

-

Setup: To a solution of this compound (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, add NBS (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.05 eq).

-

Reaction: The mixture is heated to reflux and irradiated with a sunlamp or a standard incandescent light bulb. The reaction progress is monitored by TLC. The reaction is complete when the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed in vacuo, and the resulting crude product can be purified by recrystallization or column chromatography.

Oxidation of the Benzylic Methylene

The benzylic methylene can be oxidized to a carbonyl group, yielding a 1,2-diketone derivative. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are effective, provided at least one benzylic hydrogen is present.[1][3] More modern and chemoselective methods employ transition metal catalysts (e.g., Mn, Co, Fe) with milder oxidants like molecular oxygen or hydrogen peroxide, which can offer better functional group tolerance.[14][15][16][17]

Protocol 3: Benzylic Oxidation with KMnO₄

-

Setup: A solution of this compound (1.0 eq) is prepared in a mixture of pyridine and water.

-

Reaction: The solution is heated to reflux, and a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water is added portion-wise over several hours. The reflux is maintained until the purple color of the permanganate has discharged.

-

Work-up: The mixture is cooled, and the manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated HCl, which may precipitate the product if it is a carboxylic acid (though in this case, a diketone is expected).

-

Extraction: The aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane). The organic extracts are combined, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Chemoselectivity: A Game of Reagent Control

A key challenge in synthesizing derivatives of this compound is controlling which functional group reacts. The nitro, carbonyl, and benzylic positions are all reactive under different conditions.

Selective Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation.[18] Achieving this selectively in the presence of a reducible carbonyl group requires careful reagent selection.

-

Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel with H₂ gas is highly effective for nitro reduction.[19] However, these conditions can also reduce the ketone to an alcohol, or even fully deoxygenate it to a methylene group under harsh conditions.

-

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in HCl, or iron (Fe) or zinc (Zn) in acetic acid are classic and highly chemoselective choices.[18][19][20] They readily reduce the nitro group while leaving the carbonyl untouched.

| Reagent System | Selectivity for Nitro Group | Conditions | Reference |

| H₂ / Pd/C | Good to Moderate | Room Temp, 1-4 atm H₂ | [19][20] |

| SnCl₂ / HCl | Excellent | Room Temp to Reflux | [19] |

| Fe / Acetic Acid | Excellent | Reflux | [19] |

| Na₂S | Good (for di-nitro) | Aqueous/Alcoholic Solution | [19] |

Protocol 4: Selective Nitro Group Reduction with SnCl₂

-

Setup: this compound (1.0 eq) is dissolved in ethanol in a round-bottom flask.

-

Reaction: A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid is added. The mixture is heated to reflux for 1-3 hours, with progress monitored by TLC.

-

Work-up: The reaction is cooled and the pH is carefully adjusted to ~8 with a saturated solution of sodium bicarbonate or NaOH. This will precipitate tin salts.

-

Extraction: The mixture is filtered, and the filtrate is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude 4'-Amino-2-phenylacetophenone is purified by column chromatography.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures for this compound and a key derivative.

| Compound | Key ¹H NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| This compound | ~8.3 (d, 2H, Ar-H ortho to NO₂) ~8.1 (d, 2H, Ar-H ortho to C=O) ~7.3-7.4 (m, 5H, Phenyl-H) ~4.3 (s, 2H, Benzylic -CH₂-) | ~1690 (C=O stretch) ~1520 & 1350 (NO₂ asymm/symm stretch) |

| 4'-Amino-2-phenylacetophenone | ~7.8 (d, 2H, Ar-H ortho to C=O) ~7.3-7.4 (m, 5H, Phenyl-H) ~6.7 (d, 2H, Ar-H ortho to NH₂) ~4.2 (s, 2H, Benzylic -CH₂-) ~4.0 (br s, 2H, -NH₂) | ~3450 & 3350 (N-H stretch) ~1660 (C=O stretch) |

Conclusion

The benzylic position of this compound is a highly versatile handle for synthetic modification. Its reactivity is governed by a delicate interplay of resonance stabilization from the adjacent phenyl ring and electronic activation from the powerful electron-withdrawing groups. By understanding the underlying mechanisms, chemists can selectively engage this position through enolate, radical, or oxidative pathways. Furthermore, a judicious choice of reagents allows for the chemoselective transformation of other functional groups, such as the nitro moiety, without disturbing the core structure. This strategic approach enables the use of this compound as a powerful building block for constructing complex molecular architectures relevant to pharmaceutical and materials science.

References

- Golden, D. L. (2023). Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. University of Wisconsin--Madison.

- Schmalzbauer, M., et al. (2025). Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation.

- Reddy, G. S., et al. (2023). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry.

- MANAC Inc. (2022).

- Organic Chemistry Portal.

- Chad's Prep. (n.d.).

- Ashenhurst, J. (2018).

- Wang, Z., et al. (2020). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.

- Singh, A., & Singh, K. N. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules.

- Chad's Prep. (2020). 10.

- Chemistry Steps. (n.d.).

- Gowda, D. C., et al. (n.d.). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry.

- ResearchGate. (n.d.). Benzylic C–H oxidation of methylene compounds by SanMartin and coworkers.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Liu, Y., et al. (2021). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Advances.

- Chemistry Steps. (n.d.).

- Pearson. (2024).

- Lejarazo Gómez, E. F. (2013).

- Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- Chemistry Stack Exchange. (2014).

- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.

- Chemistry LibreTexts. (2025). 2.

- Organic Chemistry. (2023).

- Chemistry LibreTexts. (2024). 22.

Sources

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 5. Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00683J [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 14. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility of 4'-Nitro-2-phenylacetophenone in common organic solvents

An In-depth Technical Guide to the Solubility of 4'-Nitro-2-phenylacetophenone in Common Organic Solvents

Abstract

Introduction and Structural Elucidation

This compound, systematically named 2-phenyl-1-(4-nitrophenyl)ethan-1-one, is an aromatic ketone possessing significant structural features that dictate its chemical behavior and physical properties. Its molecular framework consists of an acetophenone core substituted with a highly polar nitro group (-NO₂) at the para-position of the primary phenyl ring and a second phenyl group at the α-carbon of the acetyl moiety.

The presence of the electron-withdrawing nitro group, the carbonyl ketone, and two aromatic rings makes this compound a valuable intermediate in organic synthesis, potentially for creating more complex molecules in drug discovery and materials science. An accurate understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies (e.g., crystallization), and formulating products. This guide addresses the notable absence of public quantitative solubility data by providing a predictive analysis and a definitive experimental methodology.

Physicochemical Profile and Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[1] The key physicochemical properties of this compound that inform its solubility are inferred from its structure and data from its analogues.

-

Molecular Structure: As shown above, the molecule possesses both highly polar regions (the nitro and ketone groups) and significant nonpolar surface area (two phenyl rings). This duality is the primary determinant of its solubility profile.

-

Polarity: The strong dipole moments of the C=O and -NO₂ groups render the molecule decidedly polar. However, the nonpolar bulk from the benzyl and nitrophenyl groups prevents it from being soluble in water. It is predicted to be most soluble in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of its ketone and nitro functionalities. It lacks a hydrogen bond donor. This allows for favorable interactions with protic solvents like alcohols, though its large nonpolar structure will limit this solubility.

-

Melting Point: The compound is a crystalline solid.[2] Analogues like 4'-Nitroacetophenone (m.p. 76-80 °C) and 2-Phenylacetophenone (m.p. 54-55 °C) are solids.[3][4] Due to its larger molecular weight and strong dipole interactions, this compound is expected to have a relatively high melting point and lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Predicted Solubility in Common Organic Solvents

Based on the principles discussed, a qualitative solubility profile for this compound has been predicted. For baseline context, the related compound 4-Nitroacetophenone is known to be soluble in hot ethanol, ether, and benzene, but insoluble in water.[2][5] We anticipate a similar, though not identical, profile.

| Solvent | Polarity Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble | The high polarity of the solute is incompatible with the weak London dispersion forces of hexane. |

| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | Pi-stacking interactions between the aromatic rings of toluene and the solute may grant some solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM's strong dipole moment can effectively solvate the polar regions of the solute without being hindered by hydrogen bonding. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides polarity suitable for solvating the solute. A good choice for extraction and chromatography. |

| Acetone | Polar Aprotic | Very Soluble | Acetone's high polarity and ability to accept hydrogen bonds make it an excellent solvent for this type of polar molecule.[6] |

| Ethanol | Polar Protic | Moderately Soluble | Can act as a hydrogen bond donor to the solute's ketone and nitro groups. Solubility is likely enhanced with heating.[2][6] |

| Methanol | Polar Protic | Sparingly Soluble | While protic, methanol's stronger hydrogen bonding network compared to ethanol may make it a slightly poorer solvent for this bulky molecule. |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic portions of the molecule dominate, preventing dissolution in the highly cohesive water network.[2][5] |

Experimental Protocol for Quantitative Solubility Determination

The absence of published data necessitates a reliable experimental approach. The Equilibrium Shake-Flask Method is the gold standard for determining the solubility of solid compounds.[7] This protocol ensures the generation of reproducible, high-quality data.

Required Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant-temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to confirm saturation.[7]

-

Add a known volume (e.g., 5.0 mL) of the chosen solvent.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[7] The system is at equilibrium when the concentration of the dissolved solute remains constant over time. Preliminary time-course studies are recommended to determine the minimum equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials and allow the excess solid to settle for at least 1 hour at the same constant temperature.

-

To separate the saturated liquid phase from the solid, centrifuge the vials at high speed.[7]

-

Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent post-sampling precipitation.

-

-

Quantification via UV-Vis Spectrophotometry:

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance vs. concentration to generate a linear calibration curve.

-

Analyze the Sample: Accurately dilute the filtered saturated solution with the solvent to ensure its absorbance falls within the linear range of the calibration curve.[1] Record the dilution factor precisely.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution.[1] This value is the quantitative solubility of the compound in that solvent at the specified temperature.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 二苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Nitroacetophenone CAS#: 100-19-6 [m.chemicalbook.com]

- 6. CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

CAS number and molecular weight of 4'-Nitro-2-phenylacetophenone

An In-Depth Technical Guide to 4'-Nitro-2-phenylacetophenone

Introduction

This compound, also known as 4-nitrodeoxybenzoin, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a deoxybenzoin core with a nitro group on one of the phenyl rings, provides a unique combination of reactive sites. The ketone functionality, the activatable methylene bridge, and the versatile nitro group make it a strategic precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, potential applications in drug development, and essential safety protocols, tailored for researchers and scientists in the chemical and pharmaceutical fields.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its handling, reaction, and purification.

Key Chemical Identifiers

A summary of the essential identification data for this compound is presented below.

| Identifier | Value |

| CAS Number | 3769-84-4[1][2] |

| Molecular Formula | C₁₄H₁₁NO₃[1][2] |

| Molecular Weight | 241.24 g/mol [1][2] |

| IUPAC Name | 1-(4-nitrophenyl)-2-phenylethan-1-one[2] |

| Synonyms | 4-Nitrodeoxybenzoin, this compound[3] |

Physicochemical Data

The physical properties of this compound are critical for designing experimental setups, including solvent selection and purification methods. The data presented here are based on available database information.

| Property | Value |

| Density | 1.246 g/cm³ (Predicted)[3] |

| Boiling Point | 395.8°C at 760 mmHg (Predicted)[3] |

| Flash Point | 188.3°C (Predicted)[3] |

| Refractive Index | 1.612 (Predicted)[3] |

| Topological Polar Surface Area | 62.9 Ų[3] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to the target ketone.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The most logical pathway involves the acylation of nitrobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Add phenylacetyl chloride (1.0 equivalent) dropwise to the cooled suspension while stirring.

-

Substrate Addition: Following the formation of the acylium ion complex, add nitrobenzene (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Mechanistic Rationale

The choice of the Friedel-Crafts acylation is deliberate. The nitro group is a strongly deactivating and meta-directing substituent. However, under forced conditions with a powerful electrophile generated from phenylacetyl chloride and AlCl₃, acylation can occur, primarily at the para position due to steric hindrance at the ortho positions. The Lewis acid, AlCl₃, is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivated nature of the nitrobenzene ring.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Section 3: Analytical and Spectroscopic Characterization

Structural confirmation of the synthesized this compound relies on a combination of modern spectroscopic techniques. Based on its structure, the following spectral characteristics are predicted.

| Technique | Predicted Data and Interpretation |

| ¹H NMR | Aromatic Protons: Two sets of signals. A doublet-doublet pattern around 8.2-8.4 ppm for protons ortho to the nitro group and 7.8-8.0 ppm for protons meta to the nitro group. A multiplet around 7.2-7.4 ppm for the five protons of the unsubstituted phenyl ring. Methylene Protons: A singlet around 4.3 ppm for the -CH₂- group connecting the phenyl and carbonyl moieties. |

| ¹³C NMR | Carbonyl Carbon: A signal around 195-198 ppm. Aromatic Carbons: Signals in the 125-150 ppm range. The carbon bearing the nitro group will be significantly downfield. |

| IR Spectroscopy | C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ characteristic of an aromatic ketone. NO₂ Stretch: Two strong bands, one asymmetric stretch around 1510-1530 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 241. Key Fragments: Fragments corresponding to the loss of NO₂ (m/z = 195), the phenylacetyl cation (C₆H₅CH₂CO⁺, m/z = 119), and the nitrophenyl cation (NO₂C₆H₄⁺, m/z = 122). |

Section 4: Applications in Research and Drug Development

Aromatic nitro compounds are a cornerstone in medicinal chemistry, serving both as pharmacophores and as versatile synthetic intermediates.[4][5] The presence of the nitro group can confer specific biological activities and is found in numerous approved drugs, including antibiotics like chloramphenicol and anticancer agents like flutamide.[4][6]

Role as a Synthetic Precursor

The true value of this compound in drug development lies in its potential as a scaffold for diversification. The nitro group is a key functional handle that can be readily reduced to an amine. This transformation opens up a vast chemical space for derivatization, allowing for the introduction of new functionalities through amide bond formation, sulfonylation, or reductive amination. The resulting anilines are common structural motifs in a wide range of pharmaceuticals.

Furthermore, the ketone and the adjacent methylene bridge are sites for further chemical modification, such as aldol condensations, to build molecular complexity. This strategic positioning of reactive sites makes it an ideal starting material for constructing libraries of novel compounds for biological screening.

Caption: Potential synthetic pathways from this compound to diverse chemical libraries.

Biophysical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography are then routinely used in subsequent stages of drug discovery to identify hits and quantify the binding of these synthesized molecules to biological targets.[7]

Section 5: Safety, Handling, and Storage

Given the absence of a specific safety data sheet (SDS) for this compound, safety protocols should be based on closely related nitroaromatic compounds, such as 4'-Nitroacetophenone.[8][9] These compounds are generally considered harmful and require careful handling.

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Statements |

| Acute Toxicity | H302: Harmful if swallowed.[10] H312: Harmful in contact with skin.[10] H332: Harmful if inhaled.[10] |

| Skin/Eye Irritation | H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] |

| Target Organ Toxicity | H335: May cause respiratory irritation.[10] |

| Precautionary | P261: Avoid breathing dust.[10][11] P280: Wear protective gloves/eye protection/face protection.[10][11] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |

Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Eyewash stations and safety showers should be readily accessible.[9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves and a lab coat.[10]

-

Respiratory Protection: Avoid inhaling dust. If dust generation is unavoidable, use a NIOSH-approved respirator.[8]

Spill Management:

-

Evacuate the area and prevent dust generation.

-

Wear appropriate PPE, including respiratory protection.

-

For minor spills, gently sweep or vacuum the solid material into a sealed container for disposal.[8]

-

Avoid dry sweeping that creates dust.

-

Clean the spill area thoroughly with soap and water.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a compound of significant interest due to its well-defined chemical properties and its potential as a versatile building block in synthetic chemistry. Its structure allows for targeted modifications at multiple sites, making it a valuable precursor for generating novel molecules with potential applications in drug discovery and materials science. Adherence to rigorous safety protocols, based on data from analogous compounds, is essential for its handling and use in a research environment.

References

-

NIST. Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]

-

PubChem. p-Nitroacetophenone. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Benzeneacetic acid, 4-nitro- Safety Data Sheet. [Link]

-

PubChem. 4'-Nitroacetophenone 4-nitrophenylhydrazone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-4'-nitroacetophenone. National Center for Biotechnology Information. [Link]

-

Chemsrc. 4-Nitroacetophenone | CAS#:100-19-6. [Link]

-

Journal of Chemical and Pharmaceutical Research. The Influence of Nitro Group on Synthesis. [Link]

-

NIST. UV/Visible spectrum for Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]

-

PubChem. (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

NIST. Mass spectrum of Acetophenone, 4'-nitro-. NIST Chemistry WebBook. [Link]

- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Organic Syntheses. o-NITROACETOPHENONE. [Link]

-

Molecules. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Molecules. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

European Pharmaceutical Review. Applications in drug development. [Link]

-

Molecules. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Bio-protocol. Applications of biophysical techniques in drug discovery and development. [Link]

Sources

- 1. This compound | 3769-84-4 [m.chemicalbook.com]

- 2. This compound | 3769-84-4 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

In-Depth Technical Guide to the Health and Safety of 4'-Nitro-2-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4'-Nitro-2-phenylacetophenone (CAS No: 3769-84-4). As a specialized aromatic nitroketone, this compound presents a unique combination of chemical properties and potential hazards that necessitate a thorough understanding and strict adherence to safety protocols. This guide synthesizes available data from structurally analogous compounds, namely 4'-Nitroacetophenone and 2-Phenylacetophenone, to provide a robust framework for risk assessment and mitigation. It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The information herein is grounded in established principles of chemical safety and toxicology to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a crystalline solid. While specific experimental data for this compound is limited, its physical and chemical properties can be inferred from its constituent chemical moieties and related compounds.

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C₁₄H₁₁NO₃[1] | Chemical Structure |

| Molecular Weight | 241.24 g/mol [1] | Chemical Structure |

| Appearance | Likely a yellow or off-white crystalline powder. | Based on the appearance of 4'-Nitroacetophenone (yellow prisms or powder) and 2-Phenylacetophenone (white to off-white crystalline powder).[2][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and ketones. | Inferred from the properties of 2-Phenylacetophenone.[2] |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Based on the melting points of 4'-Nitroacetophenone (76-78 °C) and 2-Phenylacetophenone (54-55 °C).[4][5] |

| Boiling Point | Expected to have a high boiling point. | Based on the boiling points of 4'-Nitroacetophenone (~202 °C) and 2-Phenylacetophenone (~320 °C).[2][4] |

| Reactivity | The nitro group makes the aromatic ring susceptible to nucleophilic attack. The ketone functionality and the alpha-phenyl group allow for reactions at the carbonyl and alpha-carbon. | General principles of organic chemistry and reactivity of related compounds.[6] |

Toxicological Assessment: A Composite Hazard Profile

Due to the absence of specific toxicological data for this compound, a composite hazard profile has been constructed based on the known toxicology of aromatic nitro compounds and acetophenone derivatives.

Predicted Routes of Exposure and Health Effects

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[4][7]

-

Skin Contact: May cause skin irritation. Aromatic nitro compounds can be absorbed through the skin.[4][8]

Systemic Effects

The presence of the nitroaromatic group is of primary toxicological concern. Aromatic nitro compounds are known to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[8]

Carcinogenicity and Genotoxicity

While there is limited evidence of a carcinogenic effect for 4'-Nitroacetophenone, many nitroaromatic compounds are considered potentially mutagenic or carcinogenic.[8] Therefore, this compound should be handled as a potential carcinogen.

Analog Compound Toxicity Data

| Compound | Toxicity Data | Reference |

| 4'-Nitroacetophenone | Harmful if swallowed. Irritating to eyes, respiratory system, and skin. Limited evidence of a carcinogenic effect.[8] | Santa Cruz Biotechnology SDS |

| 2-Phenylacetophenone | Intravenous LD50 (mouse) = 320 mg/kg. May cause irritation. | PubChem CID 9948[10] |

| m-Nitroacetophenone | Oral LD50 (rat) = 3250 mg/kg. | Cole-Parmer MSDS[11] |

Hazard Identification and Risk Mitigation

A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates the key hazard areas and corresponding control measures.

Caption: Hazard identification and corresponding control measures for handling this compound.

Standard Operating Procedures for Safe Handling

Engineering Controls

All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye Protection: Chemical safety goggles are required at all times.

-

Hand Protection: Double-gloving with nitrile gloves is recommended.

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened.

-

Respiratory Protection: For situations with a high potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Weighing and Handling Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound.

-

Weighing:

-

Tare an empty, sealed container on the balance.

-

Transfer the container to the fume hood.

-

Carefully add the powdered this compound to the container.

-

Securely close the container.

-

Return the closed container to the balance for final weighing.

-

-

Dissolution: If preparing a solution, add the solvent to the closed container within the fume hood.

-

Post-Handling: Decontaminate all surfaces and equipment that came into contact with the chemical.

Reactivity and Incompatibility

The chemical structure of this compound suggests several potential reactivity hazards.

-

Strong Oxidizing Agents: Aromatic nitro compounds can react violently with strong oxidizing agents, posing a fire and explosion hazard.[8]

-

Reducing Agents: Aromatic nitro compounds can react violently with reducing agents.

-

Heat and Confinement: May explode on heating under confinement.[4]

Emergency Procedures

Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill of this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]

Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][8][9]

Disposal

Waste containing this compound must be treated as hazardous waste.

-

Waste Classification: While not specifically listed, due to its characteristics, it may fall under EPA hazardous waste codes for toxic (U-listed) or reactive wastes.[3][5] Specifically, spent non-halogenated solvents containing nitrobenzene are listed under F004.[12]

-

Disposal Protocol:

-

Collect all waste (solid and liquid) in designated, properly labeled, and sealed hazardous waste containers.

-

Do not mix with other waste streams, especially those containing incompatible materials.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

-

Arrange for disposal through a licensed hazardous waste disposal company.

-

Conclusion

This compound is a compound that requires careful and informed handling due to the potential hazards associated with its aromatic nitro and ketone functionalities. By adhering to the principles of prudent laboratory practice, including the consistent use of engineering controls, appropriate personal protective equipment, and established standard operating procedures, researchers can safely work with this compound. This guide provides a foundational framework for risk assessment and safety protocol development, which should be adapted to the specific experimental context.

References

-

PubChem. (n.d.). 2-Phenylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - m-Nitroacetophenone, 98%. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2-Phenylacetophenone. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. 2-Phenylacetophenone CAS#: 451-40-1 [m.chemicalbook.com]

- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. epa.gov [epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Phenylacetophenone | C14H12O | CID 9948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

A Technical Guide to the Theoretical Calculation of 4'-Nitro-2-phenylacetophenone Molecular Orbitals

Abstract

This guide provides a comprehensive technical overview of the theoretical methodologies used to calculate and analyze the molecular orbitals of 4'-Nitro-2-phenylacetophenone (NPA). NPA is a derivative of acetophenone containing a nitro group, a strong electron-withdrawing moiety, which significantly influences its electronic structure and chemical reactivity.[1][2][3] Understanding the spatial distribution and energy levels of its molecular orbitals is paramount for predicting its behavior in various chemical and biological systems. This document details a robust computational workflow, from initial structure optimization to the interpretation of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps. The protocol leverages Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between computational cost and accuracy for systems of this nature.[4] The insights derived from these calculations are invaluable for researchers in medicinal chemistry, materials science, and chemical synthesis.

Introduction

This compound (CAS 3769-84-4) is a ketone with a molecular formula of C14H11NO3.[5] Its structure features a phenyl group and a nitrophenyl group attached to a central carbonyl moiety. The presence of the nitro group, a potent electron-withdrawing group, alongside the phenyl rings, creates a unique electronic environment.[1] This electronic architecture governs the molecule's reactivity, stability, and potential for intermolecular interactions, making it a subject of interest for various applications, including as an intermediate in organic synthesis.[6]

The study of molecular orbitals (MOs) provides a foundational understanding of a molecule's electronic properties.[7] Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[7] The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining chemical reactivity and electronic behavior.[8][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.[8][10][11]

This guide presents a detailed protocol for the theoretical calculation of NPA's molecular orbitals using Density Functional Theory (DFT), a widely implemented method in computational chemistry.[4][12] We will explore the rationale behind the choice of computational methods, the step-by-step procedure for performing the calculations, and the interpretation of the resulting data to derive meaningful chemical insights.

Theoretical Foundations

A successful theoretical study relies on the appropriate selection of computational methods and parameters. This section outlines the core principles behind the chosen approach.

Density Functional Theory (DFT)